molecular formula C5H4BClFNO2 B578514 (5-Chloro-6-fluoropyridin-3-YL)boronic acid CAS No. 1366482-32-7

(5-Chloro-6-fluoropyridin-3-YL)boronic acid

Cat. No.: B578514
CAS No.: 1366482-32-7
M. Wt: 175.35
InChI Key: YYFMQBOVWLWZQO-UHFFFAOYSA-N
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Description

The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid that contains a pyridine ring with chlorine and fluorine substituents .


Synthesis Analysis

Boronic acids, including “this compound”, are commonly used as building blocks and synthetic intermediates . They are involved in various chemical reactions, including the Suzuki-Miyaura coupling reactions .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H4BClFNO2 . The compound has a molecular weight of 175.35 g/mol . The InChIKey of the compound is YYFMQBOVWLWZQO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are involved in various chemical reactions. For example, they are used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.0007644 g/mol . The topological polar surface area of the compound is 53.4 Ų .

Scientific Research Applications

Synthesis and Molecular Interactions

This compound has been employed in the synthesis of complex molecular structures, such as 2,3,4-triheteroarylpyridines, through iterative and regioselective cross-couplings. The process involves sequential Suzuki–Miyaura cross-couplings using a variety of functionalized heteroaryl and arylboronic acids, demonstrating the compound's versatility in constructing novel molecular scaffolds (Daykin et al., 2010).

Furthermore, the compound has been studied for its ability to form covalent and non-covalent interactions with biological molecules. This includes the synthesis and characterization of oxaborol derivatives, where (5-Chloro-6-fluoropyridin-3-yl)boronic acid reacts with biologically active molecules to create compounds with potential pharmaceutical and biological applications (Hernández-Negrete et al., 2021).

Molecular Structures and Covalent Bonding

The synthesis of novel halopyridinylboronic acids and esters, including derivatives of this compound, showcases its role in forming stable, crystalline structures suitable for classical Suzuki cross-coupling reactions. This highlights the compound's importance in the development of new pyridine libraries (Bouillon et al., 2003).

Fluorescence Quenching Studies

In the study of fluorescence quenching, derivatives of this compound have been investigated for their interactions with aniline in alcohol environments. This research is crucial for understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing technologies (Geethanjali et al., 2015).

Safety and Hazards

The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective clothing, gloves, and eye protection when handling this compound .

Future Directions

Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, have shown promise in various areas of medicinal chemistry . They have been used to prepare biologically significant compounds, such as 3-arylcoumarins . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including “this compound”, is expected to continue and potentially lead to the development of new drugs in the future .

Mechanism of Action

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (5-Chloro-6-fluoropyridin-3-YL)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Pharmacokinetics

and is stable under recommended storage conditions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of new carbon-carbon bonds, leading to the synthesis of diverse pyridine libraries. This can result in the creation of a variety of biologically active molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is stable under recommended storage conditions . . Therefore, it should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination.

Properties

IUPAC Name

(5-chloro-6-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFMQBOVWLWZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745353
Record name (5-Chloro-6-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366482-32-7
Record name (5-Chloro-6-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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